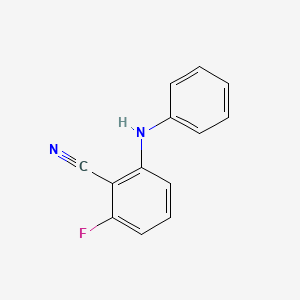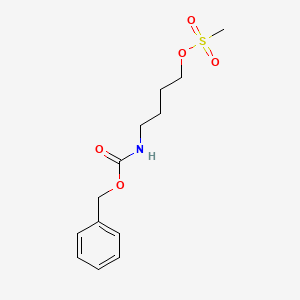
5-chloro-6-ethylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-ethylpyridine-3-carbaldehyde is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chloro group at the 5-position, an ethyl group at the 6-position, and an aldehyde group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-ethylpyridine-3-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group (CHO) into the pyridine ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other proprietary methods developed for efficiency and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-6-ethylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-6-ethyl-3-pyridinecarboxylic acid.
Reduction: 5-Chloro-6-ethyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-6-ethylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-chloro-6-ethylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and ethyl groups can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the chloro and ethyl substituents, making it less reactive in certain substitution reactions.
5-Chloro-3-pyridinecarboxaldehyde: Lacks the ethyl group, which can affect its steric and electronic properties.
6-Ethyl-3-pyridinecarboxaldehyde: Lacks the chloro group, which can influence its reactivity in nucleophilic aromatic substitution reactions.
Uniqueness
The presence of both chloro and ethyl groups can enhance its utility in synthetic chemistry and its potential biological activity .
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
5-chloro-6-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3 |
Clave InChI |
ARSDJVYKFGLXBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)C=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-1-[propyl(pyridin-4-yl)amino]-1H-indol-5-ol](/img/structure/B8611453.png)










![Methyl 2,4,8-trichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8611539.png)


